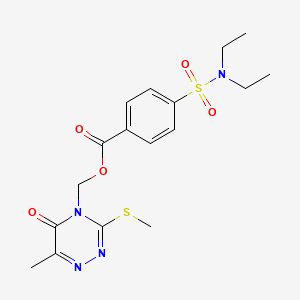

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound, known for its unique structural properties. This compound integrates multiple functional groups, making it a versatile molecule in scientific research and industry. Its structure, composed of triazine, sulfonamide, and benzoate fragments, lends itself to diverse chemical and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate typically involves a multi-step process. The general synthetic route includes:

Starting Materials: : Key starting materials include 6-methyl-1,2,4-triazine-3-thiol and 4-(N,N-diethylsulfamoyl)benzoic acid.

Condensation Reaction: : The methylthio group from 6-methyl-1,2,4-triazine-3-thiol undergoes a condensation reaction with the benzoic acid derivative, forming the intermediate compound.

Oxidation: : The intermediate then undergoes oxidation to yield the final product.

Reaction Conditions

Solvents such as dichloromethane or ethanol may be used.

Reactions are typically conducted at controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial synthesis may involve similar steps but optimized for large-scale production:

Continuous flow reactors to ensure efficient mixing and heat transfer.

Catalysts to accelerate reaction rates.

High-purity reagents to ensure product consistency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxide or sulfone derivatives.

Reduction: : Reduction can yield various lower oxidation state products.

Substitution: : Nucleophilic substitution reactions on the benzoate ring or triazine moiety.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Ethanol, dichloromethane, and acetonitrile.

Major Products

Sulfoxides and sulfones from oxidation.

Substituted benzoates and triazines from substitution reactions.

Applications De Recherche Scientifique

Chemistry

Catalysts: : Used as a ligand in catalysis due to its coordination potential.

Materials Science: : Incorporated into polymers for improved properties.

Biology

Biocides: : Its structural elements lend to potential biocidal activities, useful in antimicrobial research.

Enzyme Inhibition: : Studied for potential inhibition of certain enzymes.

Medicine

Pharmaceuticals: : Research into its applications as a drug intermediate.

Diagnostics: : Used in the development of diagnostic agents.

Industry

Agriculture: : Potential use as a pesticide due to its unique chemical properties.

Chemical Manufacturing: : Utilized in synthesizing other industrial chemicals.

Mécanisme D'action

The compound's effects are mediated through interactions with various molecular targets:

Enzyme Inhibition: : The sulfonamide group is known for its ability to inhibit enzyme activity, particularly in bacterial cell wall synthesis.

Binding Affinity: : The triazine and benzoate moieties can bind to proteins, affecting their function and activity.

Pathways: : It may interfere with metabolic pathways by inhibiting key enzymes.

Comparaison Avec Des Composés Similaires

Compared to other triazine and sulfonamide compounds, this molecule stands out due to its combined structural elements:

Triazines: : Similar to 2,4-diamino-6-chlorotriazine but with additional functional groups enhancing its reactivity.

Sulfonamides: : Related to sulfanilamide yet distinguished by its benzoate linkage, giving it unique properties.

Similar Compounds

2,4-diamino-6-chlorotriazine

Sulfanilamide

Benzoic acid derivatives

This compound’s multifaceted chemistry opens up myriad applications in various fields, making it a valuable subject of study in scientific research and industrial applications.

Activité Biologique

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This triazine derivative features a unique combination of functional groups that may confer distinct therapeutic properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O5S2, with a molecular weight of approximately 426.5 g/mol. The structure consists of a triazine core substituted with a methylthio group and a benzoate moiety linked to a sulfamoyl group, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O5S2 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 877648-79-8 |

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : Research indicates that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways, which could be leveraged for therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The triazine ring and the methylthio group can bind to active sites on enzymes, modifying their activity.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Recent studies have focused on various aspects of the biological activity of triazine derivatives:

-

Anticancer Activity :

- A study found that triazine derivatives exhibit cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer, with IC50 values ranging from 1.96 µM to 4.40 µM across different types of cancer cells .

- Mechanistic studies revealed that these compounds could increase levels of pro-apoptotic factors (C-caspase-3 and C-caspase-9) while decreasing anti-apoptotic factors (Bcl-2), indicating a shift towards apoptosis in treated cells .

-

Antimicrobial Efficacy :

- Triazine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. Further optimization of the chemical structure may enhance these properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other classes of compounds:

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |

| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |

The unique combination of functional groups in this compound may allow for enhanced biological activity compared to other classes.

Propriétés

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(diethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-5-20(6-2)28(24,25)14-9-7-13(8-10-14)16(23)26-11-21-15(22)12(3)18-19-17(21)27-4/h7-10H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPXONNTBHZYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.